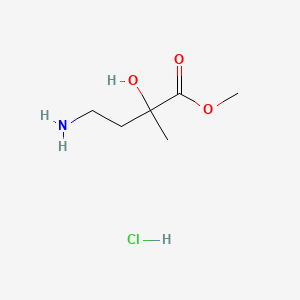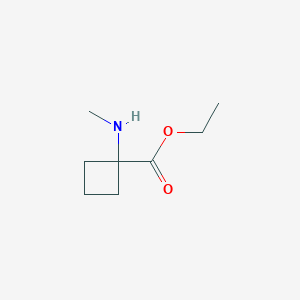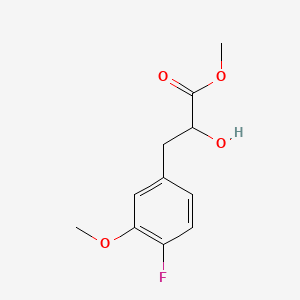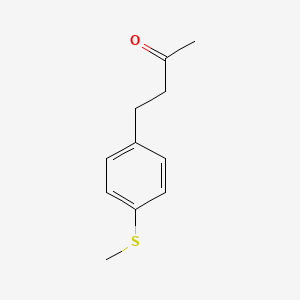
5-(Hydroxymethyl)-1,4-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxane ring with a hydroxymethyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the dehydration of hexoses, such as fructose, in the presence of suitable catalysts . This method allows for the efficient conversion of biomass-derived feedstocks into valuable chemical intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-(hydroxymethyl)-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Applications De Recherche Scientifique
5-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of hemoglobin subunit alpha in humans, which is crucial for its therapeutic effects in treating blood disorders . Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A closely related compound with similar chemical properties and applications.
5-(Chloromethyl)furfural: A halogenated derivative with enhanced stability and reactivity.
2,5-Bis(hydroxymethyl)furan: A reduced form with applications in polymer synthesis.
Uniqueness
5-(Hydroxymethyl)-1,4-dioxan-2-one stands out due to its unique dioxane ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
122150-99-6 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2 |
Clé InChI |
HIQHCIVHNZGOKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(=O)O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)









